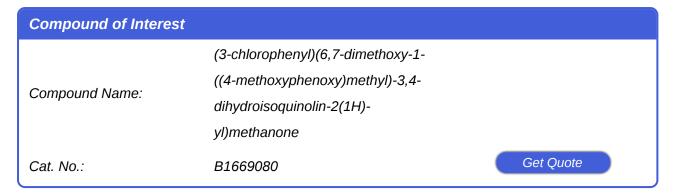


In-Depth Technical Guide: Safety and Toxicology Profile of CIQ

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Compound: CIQ ((3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone) CAS Number: 486427-17-2 Mechanism of Action: Positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunit.

Executive Summary

CIQ is a selective positive allosteric modulator of GluN2C/GluN2D-containing NMDA receptors, a mechanism of action with therapeutic potential for neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. This document provides a comprehensive overview of the currently available safety and toxicological data for CIQ. It is important to note that, as a compound primarily used in research settings, the publicly available toxicological data for CIQ is limited. Safety Data Sheets (SDS) indicate that the toxicological properties have not been fully investigated. Information presented herein is compiled from available SDS, supplier information, and inferences from its use in preclinical research. A definitive, in-depth toxicological profile based on a full suite of regulatory-compliant studies is not currently available in the public domain.



Physicochemical Properties

A summary of the key physicochemical properties of CIQ is presented in Table 1.

Table 1: Physicochemical Properties of CIQ

Property	Value	Source
Molecular Formula	C26H26CINO5	[1]
Molecular Weight	467.94 g/mol	[2]
Appearance	Off-white solid	[3]
Melting Point	112 °C	[3]
Solubility	Soluble in DMSO (100mM) and ethanol (10mM, with sonication). Insoluble in water.	[2]
Purity	≥98% (HPLC)	

Non-Clinical Safety and Toxicology

Comprehensive toxicological studies for CIQ are not extensively reported in peer-reviewed literature. The primary sources of safety information are Safety Data Sheets provided by chemical suppliers.

Acute Toxicity

Quantitative data on acute toxicity, such as LD50 (median lethal dose), are not available. Safety Data Sheets state that the toxicological properties have not been fully tested.[3] General hazard statements indicate that the substance may be harmful if swallowed, inhaled, or in contact with skin.[3]

Genotoxicity

There is no publicly available data from standard genotoxicity assays such as the Ames test, in vitro micronucleus assay, or chromosomal aberration test for CIQ.



Carcinogenicity

Long-term carcinogenicity studies in rodent models have not been reported for CIQ.

Reproductive and Developmental Toxicology

No studies on the effects of CIQ on fertility, embryonic development, or teratogenicity have been found in the public domain.

In Vivo Observations

CIQ has been used in in vivo studies in mice at doses of 10 mg/kg and 20 mg/kg administered intraperitoneally (i.p.).[4][5] At these doses, the compound was reported to be active in behavioral models of Parkinson's disease and schizophrenia.[4][5] One study noted that at the doses used, CIQ had no effect on sensorimotor gating, locomotor activity, and motor coordination in control mice, suggesting a lack of overt motor side effects at these concentrations.[6] Chronic daily injections for 7 days have also been reported in mice.[4] These studies, while focused on efficacy, provide an initial indication of the tolerability of CIQ at pharmacologically active doses in this species.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

A detailed ADME profile for CIQ is not publicly available. However, some inferences can be made from its use in in vivo studies. The compound's effectiveness following systemic administration in mice suggests that it can be absorbed and cross the blood-brain barrier to exert its effects on the central nervous system.[4] The lipophilic nature of the molecule, as suggested by its solubility profile, is consistent with its ability to penetrate biological membranes. There is currently no information on the metabolic pathways, pharmacokinetic parameters (such as half-life, clearance, and volume of distribution), or excretion routes of CIQ.

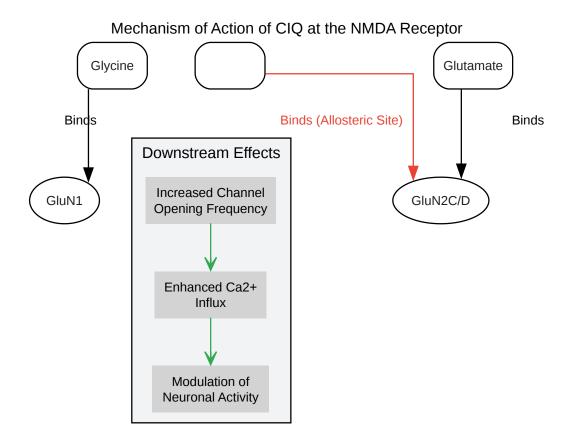
Signaling Pathway and Mechanism of Action

CIQ acts as a positive allosteric modulator of NMDA receptors, specifically those containing the GluN2C or GluN2D subunits.[2] This means it binds to a site on the receptor that is distinct from the agonist binding site (for glutamate and glycine) and enhances the receptor's response



to these agonists.[7] This potentiation is achieved by increasing the channel opening frequency. [2]

The diagram below illustrates the mechanism of action of CIQ at the NMDA receptor.



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Caption: CIQ binds to an allosteric site on the GluN2C/D subunit of the NMDA receptor, enhancing the effects of glutamate and glycine binding, leading to increased ion channel opening and calcium influx.

Experimental Protocols



Detailed experimental protocols for formal toxicological studies are not available. However, the methodologies used in the in vivo efficacy studies that provide some safety-related observations are summarized below.

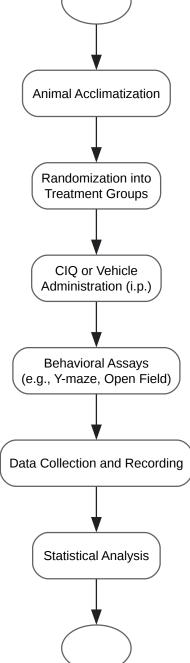
In Vivo Behavioral Assessment in Mice

- Test System: Male C57BL/6 mice.[5]
- Compound Administration: CIQ was administered via intraperitoneal (i.p.) injection.[5]
- Dose Levels: 10 mg/kg and 20 mg/kg.[4][5]
- Duration: Acute (single dose) and chronic (daily for 7 days) administration.[4][5]
- Endpoints Measured: Prepulse inhibition, locomotor activity, stereotypy, and working memory in the Y-maze test.[5] Motor coordination was also assessed.[6]

The diagram below outlines a general workflow for such in vivo behavioral experiments.



General Workflow for In Vivo Behavioral Studies with CIQ



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Caption: A typical workflow for in vivo behavioral studies involving CIQ administration in mice.



Conclusion

The available data on the safety and toxicology of CIQ is preliminary and largely derived from its use as a research tool in preclinical efficacy studies. While these studies suggest that CIQ is tolerated at pharmacologically active doses in mice without overt acute toxicity, a comprehensive toxicological profile is lacking. There is a clear data gap in critical areas such as acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive toxicology, and ADME properties. For any further development of CIQ as a potential therapeutic agent, a full battery of formal, regulatory-compliant toxicology and safety pharmacology studies would be required. Researchers and drug development professionals should exercise caution and adhere to standard laboratory safety procedures when handling this compound, as its full toxicological potential is unknown. The provided Safety Data Sheets should be consulted for detailed handling and emergency procedures.[3][8][9]

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